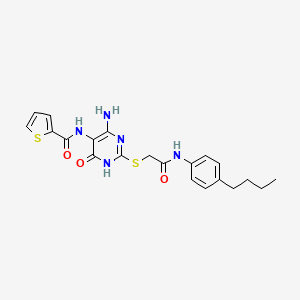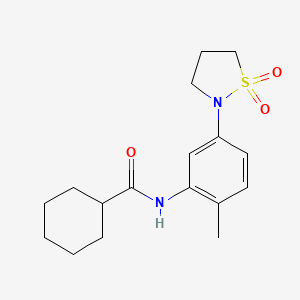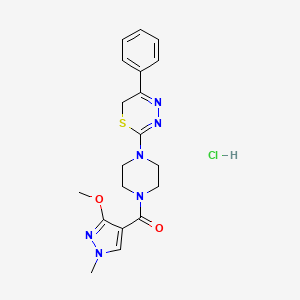
dTAGV-1-NEG
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
dTAGV-1-NEG is a negative control compound used in the study of protein degradation. It is specifically designed to serve as a control for dTAGV-1, which is a degrader targeting mutant FKBP12 F36V fusion proteins. The chemical name of this compound is ®-3-(3,4-Dimethoxyphenyl)-1-(2-(2-((7-(((S)-1-((2R,4S)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-7-oxoheptyl)amino)-2-oxoethoxy)phenyl)propyl (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate .
科学的研究の応用
dTAGV-1-NEG is widely used in scientific research, particularly in the study of protein degradation. Its applications include:
Chemistry: Used as a control in experiments involving protein degradation.
Biology: Helps in understanding the role of specific proteins in cellular processes.
Medicine: Aids in the development of targeted therapies for diseases like cancer.
Industry: Used in the production of pharmaceuticals and other chemical products.
作用機序
Target of Action
The primary target of dTAGV-1-NEG is the FKBP12 F36V fusion protein . FKBP12 is a protein that has a role in intracellular processes, including protein folding and trafficking. The F36V mutation enhances the protein’s affinity for certain ligands, making it a unique target for selective degradation .
Mode of Action
This compound is a diastereomer and serves as a heterobifunctional negative control of dTAGV-1 .
生化学分析
Biochemical Properties
dTAGV-1-NEG interacts with the FKBP12F36V fusion proteins . The degradation of the fusion protein is induced by small molecules, such as dTAG-13 or dTAGv-1, which engage CRBN or VHL ubiquitination respectively . The degradation small molecule serves as a molecular glue that brings the tag, and by extension the target protein, to the ubiquitination proteins which in turn ubiquitinate the target protein, resulting in its degradation .
Cellular Effects
It is known that this compound does not induce the degradation of FKBP12F36V fusion proteins . This suggests that this compound may not have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its interaction with FKBP12F36V fusion proteins . Unlike dTAGV-1, this compound does not induce the degradation of these proteins . This suggests that this compound may not exert significant effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that this compound does not induce the degradation of FKBP12F36V fusion proteins . This suggests that this compound may not have significant long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that this compound does not induce the degradation of FKBP12F36V fusion proteins . This suggests that this compound may not have significant toxic or adverse effects at high doses.
Metabolic Pathways
It is known that this compound interacts with FKBP12F36V fusion proteins . This suggests that this compound may interact with enzymes or cofactors associated with these proteins.
Transport and Distribution
It is known that this compound interacts with FKBP12F36V fusion proteins . This suggests that this compound may interact with transporters or binding proteins associated with these proteins.
Subcellular Localization
It is known that this compound interacts with FKBP12F36V fusion proteins . This suggests that this compound may be localized to the same subcellular compartments as these proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dTAGV-1-NEG involves multiple steps, including the formation of various intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
化学反応の分析
Types of Reactions
dTAGV-1-NEG undergoes several types of chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
類似化合物との比較
Similar Compounds
dTAGV-1: A potent and selective degrader of mutant FKBP12 F36V fusion proteins.
dTAGV-1 TFA: Another variant used for similar purposes
Uniqueness
dTAGV-1-NEG is unique in its role as a negative control, providing a baseline for comparison in experiments involving protein degradation. This makes it an essential tool in the study of targeted protein degradation and the development of new therapeutic strategies .
特性
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H90N6O14S/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76)/t42-,48-,49-,51-,52+,54+,63+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLKEOUWAHUESE-SVUPEXKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@H](C[C@@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H90N6O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1247.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2468016.png)

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2468018.png)

![(Meso-1R,5S,8R)-3-(Tert-Butoxycarbonyl)-3-Azabicyclo[3.2.1]Octane-8-Carboxylic Acid](/img/structure/B2468020.png)

![N-(2,5-dimethoxyphenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2468022.png)

![N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2468026.png)

![N-[(4,4-Difluorocyclohexyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2468030.png)


